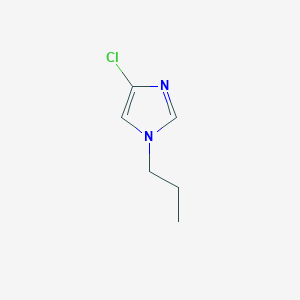
4-Chloro-1-propylimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-propylimidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring systems containing two nitrogen atoms at non-adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-propylimidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1-propylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride can yield this compound. The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
4-Chloro-1-propylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of this compound can yield corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve solvents like dimethylformamide or acetonitrile and may require heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can introduce different functional groups, enhancing the compound’s versatility.
科学研究应用
4-Chloro-1-propylimidazole has several scientific research applications, including:
Medicinal Chemistry: The compound’s imidazole core makes it a valuable scaffold for designing pharmaceuticals with potential antimicrobial, antifungal, and anticancer properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active imidazoles.
Industrial Applications: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other functional materials.
作用机制
The mechanism of action of 4-Chloro-1-propylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and propyl group can influence the compound’s binding affinity and selectivity. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-Propylimidazole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloroimidazole: Lacks the propyl group, affecting its hydrophobic interactions and overall reactivity.
1-Methyl-4-chloroimidazole: Similar structure but with a methyl group instead of a propyl group, influencing its steric and electronic properties.
Uniqueness
4-Chloro-1-propylimidazole’s unique combination of a chlorine atom and a propyl group at specific positions on the imidazole ring enhances its reactivity and potential applications. This structural uniqueness allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial fields.
属性
分子式 |
C6H9ClN2 |
|---|---|
分子量 |
144.60 g/mol |
IUPAC 名称 |
4-chloro-1-propylimidazole |
InChI |
InChI=1S/C6H9ClN2/c1-2-3-9-4-6(7)8-5-9/h4-5H,2-3H2,1H3 |
InChI 键 |
TZWCMHSBPUAJAG-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(N=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















